tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate
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Description
This compound, also known by its CAS Number 1245940-52-6, is a chemical with the molecular formula C15H19F3N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 332.32 . Unfortunately, the specific molecular structure or the InChI Key for this compound is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
tert-butyl N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-13(2,3)23-12(22)20-14(4,11(19)21)9-6-5-7-10(8-9)15(16,17)18/h5-8H,1-4H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFLYSZMBPDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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